molecular formula C6H10N4S B1343121 1-(1,3,4-Thiadiazol-2-YL)piperazine CAS No. 72396-58-8

1-(1,3,4-Thiadiazol-2-YL)piperazine

Cat. No. B1343121
CAS RN: 72396-58-8
M. Wt: 170.24 g/mol
InChI Key: VGAQTZHPPPUQOM-UHFFFAOYSA-N
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Description

1-(1,3,4-Thiadiazol-2-YL)piperazine is a compound that features a 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . This compound is known for its broad and potent activity, making it a pharmacologically significant scaffold .


Synthesis Analysis

The synthesis of 1-(1,3,4-Thiadiazol-2-YL)piperazine and its derivatives has been a subject of extensive research. For instance, a series of 1- [1,2,4-triazol-3-yl] and 1- [1,3,4-thiadiazol-2-yl]-3-methylthio-6,7-dihydrobenzo [c]thiophen-4 (5H)ones were synthesized and tested for their antimicrobial activity .


Molecular Structure Analysis

The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure exhibits a wide variety of biological activity .


Chemical Reactions Analysis

The chemical reactions involving 1-(1,3,4-Thiadiazol-2-YL)piperazine are diverse. For instance, halogen substitution (chloro- or bromo-) on thiophen-2-carbonyl moiety seemed to be a beneficial structural feature for the most active compound .

Future Directions

The future directions for the study of 1-(1,3,4-Thiadiazol-2-YL)piperazine are promising. For instance, targeting EGFR and HER-2 is an essential direction for cancer treatment . Furthermore, the development of new PPO inhibitors is a continuation of the research work on this compound .

properties

IUPAC Name

2-piperazin-1-yl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S/c1-3-10(4-2-7-1)6-9-8-5-11-6/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAQTZHPPPUQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603925
Record name 1-(1,3,4-Thiadiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3,4-Thiadiazol-2-YL)piperazine

CAS RN

72396-58-8
Record name 1-(1,3,4-Thiadiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The starting 1-(1,3,4-thiadiazol-2-yl)-piperazine was prepared by hydrolyzing with alcoholic potassium hydroxide the crude formyl derivative, itself prepared by condensing 1-formyl piperazine with 2-bromo-1,3,4-thiadiazole melting at 74° C. (Goerdeler and al., Ber 89 1534 (1956)).
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